molecular formula C9H10ClN3O2S B12490889 (S)-2-Amino-3-(benzo[c][1,2,5]thiadiazol-5-yl)propanoic acid hydrochloride

(S)-2-Amino-3-(benzo[c][1,2,5]thiadiazol-5-yl)propanoic acid hydrochloride

Cat. No.: B12490889
M. Wt: 259.71 g/mol
InChI Key: JTKSUEWIBXVAAS-RGMNGODLSA-N
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Description

(S)-2-Amino-3-(benzo[c][1,2,5]thiadiazol-5-yl)propanoic acid hydrochloride is a compound that features a benzo[c][1,2,5]thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(benzo[c][1,2,5]thiadiazol-5-yl)propanoic acid hydrochloride typically involves the incorporation of the benzo[c][1,2,5]thiadiazole ring into an amino acid framework. One common method involves the reaction of benzo[c][1,2,5]thiadiazole derivatives with amino acid precursors under specific conditions. For instance, the use of palladium-catalyzed coupling reactions, such as the Suzuki coupling, can be employed to introduce the benzo[c][1,2,5]thiadiazole moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(benzo[c][1,2,5]thiadiazol-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[c][1,2,5]thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzo[c][1,2,5]thiadiazole ring .

Scientific Research Applications

(S)-2-Amino-3-(benzo[c][1,2,5]thiadiazol-5-yl)propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(benzo[c][1,2,5]thiadiazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole: A core structure similar to the compound , often used in organic synthesis and material science.

    Benzo[c][1,2,5]oxadiazole: Another related compound with similar applications but different chemical properties.

    Benzo[c][1,2,5]selenadiazole: A selenium-containing analog with unique properties and applications.

Uniqueness

(S)-2-Amino-3-(benzo[c][1,2,5]thiadiazol-5-yl)propanoic acid hydrochloride is unique due to its specific amino acid framework combined with the benzo[c][1,2,5]thiadiazole moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

(S)-2-Amino-3-(benzo[c][1,2,5]thiadiazol-5-yl)propanoic acid hydrochloride, commonly referred to as a derivative of benzo[c][1,2,5]thiadiazole, has garnered interest in biomedical research due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial and anticancer activities, based on various studies.

  • Chemical Formula : C9H10ClN3S
  • Molecular Weight : 238.333 g/mol
  • CAS Number : 874-37-3

Antimicrobial Activity

Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit significant antimicrobial properties. A study highlighted the in vitro activity of thiazole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria and demonstrated broad-spectrum antifungal activity against Candida species .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (µM)
Compound 3hMRSA8.00
Compound 7E. faecium12.50
Compound 9fC. albicans16.69
Compound 14fF. oxysporum56.74

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. One study reported that derivatives of thiazole exhibited selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells compared to pulmonary adenocarcinoma (A549) cells. The data suggested that certain structural modifications significantly enhanced anticancer activity .

Case Study: Structure-Activity Relationship (SAR)

In a structure-activity relationship study involving multiple thiazole derivatives:

  • Compound 3a showed a decrease in viability of Caco-2 cells by 56.9% compared to untreated controls.
  • Compound 12f , with an indolyl substitution, demonstrated greater activity against A549 cells with a viability reduction of approximately 35% .

The mechanisms underlying the biological activities of these compounds are not fully elucidated but may involve:

  • Inhibition of DNA Synthesis : Some studies suggest that compounds with similar structures can interfere with DNA replication in cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes.

Properties

Molecular Formula

C9H10ClN3O2S

Molecular Weight

259.71 g/mol

IUPAC Name

(2S)-2-amino-3-(2,1,3-benzothiadiazol-5-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9N3O2S.ClH/c10-6(9(13)14)3-5-1-2-7-8(4-5)12-15-11-7;/h1-2,4,6H,3,10H2,(H,13,14);1H/t6-;/m0./s1

InChI Key

JTKSUEWIBXVAAS-RGMNGODLSA-N

Isomeric SMILES

C1=CC2=NSN=C2C=C1C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC2=NSN=C2C=C1CC(C(=O)O)N.Cl

Origin of Product

United States

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